molecular formula C22H20N2O2 B14163424 N-[4-(2-nitrophenyl)phenyl]-1-(2,4,6-trimethylphenyl)methanimine CAS No. 5375-86-0

N-[4-(2-nitrophenyl)phenyl]-1-(2,4,6-trimethylphenyl)methanimine

Cat. No.: B14163424
CAS No.: 5375-86-0
M. Wt: 344.4 g/mol
InChI Key: SZIMPHRHDXWZBS-UHFFFAOYSA-N
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Description

N-[4-(2-nitrophenyl)phenyl]-1-(2,4,6-trimethylphenyl)methanimine is an organic compound with the molecular formula C22H20N2O2 This compound is characterized by the presence of a nitrophenyl group, a phenyl group, and a trimethylphenyl group attached to a methanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-nitrophenyl)phenyl]-1-(2,4,6-trimethylphenyl)methanimine typically involves the condensation reaction between 2-nitrobenzaldehyde and 2,4,6-trimethylaniline. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. Advanced purification techniques, such as column chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-nitrophenyl)phenyl]-1-(2,4,6-trimethylphenyl)methanimine undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

    Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of N-[4-(2-aminophenyl)phenyl]-1-(2,4,6-trimethylphenyl)methanimine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

    Oxidation: Formation of corresponding oxides or other oxidation products.

Scientific Research Applications

N-[4-(2-nitrophenyl)phenyl]-1-(2,4,6-trimethylphenyl)methanimine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(2-nitrophenyl)phenyl]-1-(2,4,6-trimethylphenyl)methanimine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The compound’s structural features allow it to bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(2-nitrophenyl)phenyl]-1-(2,4,6-trimethylphenyl)methanimine
  • **(E)-1-(2-nitrophenyl)-N-(o-tolyl)methanimine
  • **(E)-1-(2-nitrophenyl)-N-(p-tolyl)methanimine

Uniqueness

This compound is unique due to its specific combination of nitrophenyl, phenyl, and trimethylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

5375-86-0

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

N-[4-(2-nitrophenyl)phenyl]-1-(2,4,6-trimethylphenyl)methanimine

InChI

InChI=1S/C22H20N2O2/c1-15-12-16(2)21(17(3)13-15)14-23-19-10-8-18(9-11-19)20-6-4-5-7-22(20)24(25)26/h4-14H,1-3H3

InChI Key

SZIMPHRHDXWZBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=NC2=CC=C(C=C2)C3=CC=CC=C3[N+](=O)[O-])C

Origin of Product

United States

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